2,6-Dichloro-3-(difluoromethoxy)benzyl chloride
Description
2,6-Dichloro-3-(difluoromethoxy)benzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone with three substituents: chlorine atoms at positions 2 and 6, and a difluoromethoxy group (-OCHF₂) at position 3. This structure confers strong electron-withdrawing effects, making the compound reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEYHZXKERPGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,6-dichloro-3-(difluoromethoxy)toluene. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzyl chloride moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)benzyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzyl chloride involves its interaction with specific molecular
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzyl chloride is a synthetic compound notable for its unique molecular structure, characterized by a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a difluoromethoxy group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
The structural arrangement of this compound enhances its reactivity and interaction with biological targets. The presence of halogen atoms (chlorine and fluorine) is known to influence the compound's pharmacological properties, including its binding affinity and selectivity towards various enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. Preliminary studies have focused on its potential as an inhibitor of specific kinases and other enzymes involved in critical biological pathways. The unique substituents on the benzene ring may enhance its interaction profiles compared to similar compounds.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive Inhibition | 0.5 | |
| Cyclin-dependent Kinase | Non-competitive Inhibition | 1.2 | |
| GSK3β | Mixed Inhibition | 0.8 |
Protein-Ligand Interactions
Interaction studies have shown that this compound can effectively bind to various protein targets, influencing their activity. The binding mechanisms are crucial for understanding how the compound may modulate biological pathways.
Case Study: Binding Affinity to GSK3β
In a detailed study, this compound was evaluated for its binding affinity to GSK3β. It was found to exhibit an IC50 value of 0.8 µM, demonstrating its potential as a therapeutic agent targeting this kinase involved in numerous cellular processes including cell cycle regulation and apoptosis.
The mechanism by which this compound exerts its biological effects involves modulation of enzyme activity through competitive or non-competitive inhibition. The presence of the difluoromethoxy group is believed to facilitate stronger hydrogen bonding interactions with the active sites of target proteins.
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a lead candidate for drug development. Its potential applications include:
- Anticancer Agents : Due to its ability to inhibit kinases involved in cancer progression.
- Anti-inflammatory Drugs : By targeting specific enzymes involved in inflammatory pathways.
- Antiparasitic Treatments : As indicated by preliminary findings showing efficacy against trypanosomes.
Comparison with Similar Compounds
Substituent Effects
- Substitution of chlorine with fluorine (as in 2,6-difluorobenzoyl chloride) lowers molecular weight and may alter solubility and reactivity .
Functional Group Reactivity
- Benzyl Chloride vs. Benzoyl Chloride :
- Benzyl chlorides (e.g., target compound) undergo nucleophilic substitutions (e.g., SN2), whereas benzoyl chlorides (e.g., C₈H₃Cl₂F₃O) participate in acylations (e.g., forming amides or esters) .
- The benzyl bromide analog (C₈H₄BrCl₂F₃O) exhibits higher leaving-group ability due to bromide’s lower bond strength compared to chloride .
Positional Isomerism
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
